2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-4-methyl-1,3-benzothiazole is a synthetic compound with significant potential in medicinal chemistry, particularly as a dual Src/Abl kinase inhibitor. This compound is identified by its CAS number 2548996-52-5 and has a molecular weight of approximately 375.13 g/mol. The compound features a complex structure that incorporates multiple functional groups, making it a subject of interest in drug discovery and development.
This compound can be classified as an organic heterocyclic compound due to the presence of nitrogen-containing rings (pyrimidine and piperazine). It is also categorized under benzothiazoles, which are known for their diverse biological activities. The source of this compound primarily stems from pharmaceutical research aimed at developing inhibitors for specific kinases involved in cancer pathways.
The synthesis of 2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-4-methyl-1,3-benzothiazole typically involves multi-step organic reactions that include:
The exact synthetic route may vary, but it generally requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-4-methyl-1,3-benzothiazole can be represented as follows:
This structure includes:
The compound has a complexity rating of 477, indicating a relatively intricate structure that may influence its biological activity and pharmacokinetics.
The compound can participate in various chemical reactions typical for heterocycles, including:
Understanding these reactions is crucial for optimizing the synthesis and modifying the compound for enhanced efficacy or reduced toxicity in therapeutic applications.
As a dual Src/Abl kinase inhibitor, this compound interferes with signaling pathways that promote cancer cell proliferation and survival. The mechanism involves:
Preclinical assays have demonstrated significant antitumor activity, suggesting its potential as a therapeutic agent in oncology.
Relevant data regarding these properties can aid in understanding how this compound behaves in biological systems and during storage.
The primary application of 2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-4-methyl-1,3-benzothiazole lies in its role as an antitumor agent due to its ability to inhibit key kinases involved in cancer progression. Ongoing research may further explore its potential in treating various cancers or other diseases influenced by kinase activity.
This compound exemplifies the ongoing efforts in medicinal chemistry to develop targeted therapies that leverage specific molecular interactions to combat diseases effectively.
CAS No.: 31348-80-8
CAS No.:
CAS No.: 6801-81-6
CAS No.:
CAS No.: 2361-24-2
CAS No.: 898455-02-2